3-(Hydroxymethylene)-4-methoxyindolin-2-one
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Overview
Description
3-(Hydroxymethylene)-4-methoxyindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(Hydroxymethylene)-4-methoxyindolin-2-one typically involves the reaction of 3-methyleneindoline with appropriate reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the desired indole product . The synthetic route may involve multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
3-(Hydroxymethylene)-4-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Hydroxymethylene)-4-methoxyindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylene)-4-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(Hydroxymethylene)-4-methoxyindolin-2-one can be compared with other indole derivatives, such as:
- 3-methylindole
- 4-methoxytryptophan ethyl ester
- Benzofuroindole derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxymethylene and methoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-12)10(13)11-7/h2-5,11,13H,1H3 |
InChI Key |
KNFFILAOSOHEEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(N2)O)C=O |
Origin of Product |
United States |
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